molecular formula C12H14OSe B14282706 6-(Phenylselanyl)hex-5-en-2-one CAS No. 137627-87-3

6-(Phenylselanyl)hex-5-en-2-one

Cat. No.: B14282706
CAS No.: 137627-87-3
M. Wt: 253.21 g/mol
InChI Key: YMJMRUZKMUVIJN-UHFFFAOYSA-N
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Description

6-(Phenylselanyl)hex-5-en-2-one is an organoselenium compound featuring a hex-5-en-2-one backbone substituted with a phenylselanyl (-SePh) group at the 6-position. This structure combines the α,β-unsaturated ketone motif with a selenium-based functional group, which confers unique electronic and reactivity properties. The phenylselanyl group is notable for its strong electron-withdrawing inductive effect and capacity to participate in selenoxide elimination reactions, making the compound valuable in organic synthesis and catalysis .

Properties

CAS No.

137627-87-3

Molecular Formula

C12H14OSe

Molecular Weight

253.21 g/mol

IUPAC Name

6-phenylselanylhex-5-en-2-one

InChI

InChI=1S/C12H14OSe/c1-11(13)7-5-6-10-14-12-8-3-2-4-9-12/h2-4,6,8-10H,5,7H2,1H3

InChI Key

YMJMRUZKMUVIJN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC=C[Se]C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Phenylselanyl)hex-5-en-2-one typically involves the reaction of hex-5-en-2-one with phenylselenyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of a seleniranium ion intermediate, which then undergoes nucleophilic attack by the phenylselanyl group to yield the desired product .

Industrial Production Methods

While specific industrial production methods for 6-(Phenylselanyl)hex-5-en-2-one are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(Phenylselanyl)hex-5-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(Phenylselanyl)hex-5-en-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Phenylselanyl)hex-5-en-2-one involves the interaction of the phenylselanyl group with various molecular targets. The selenium atom can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound can interact with enzymes and proteins, potentially modulating their activity through covalent modification or non-covalent interactions .

Comparison with Similar Compounds

Structural Analogues of Hex-5-en-2-one Derivatives

Key structural analogs include:

6-Phenylhex-5-en-2-one (C₁₂H₁₄O): Lacks the selenium substituent, featuring a phenyl group instead.

(S,E)-4-(1H-pyrrol-2-yl)-6-(4-(trifluoromethyl)phenyl)hex-5-en-2-one (Compound 46, ): Contains a trifluoromethylphenyl group, introducing strong electron-withdrawing effects.

(E)-6-phenyl-4-(3-(trifluoromethyl)phenyl)hex-5-en-2-one (): Includes a trifluoromethyl group on the aryl substituent, influencing stereochemical outcomes.

6-[3-(4-Fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]-4-hydroxyhex-5-en-2-one (): Features a hydroxy group and fluorophenyl indolyl substituent, altering redox and biological properties.

Table 1: Comparative Physical Properties
Compound Molecular Weight Calculated Log P Key Functional Groups
6-(Phenylselanyl)hex-5-en-2-one* ~260.2 (est.) ~3.5 (est.) -SePh, α,β-unsaturated ketone
6-Phenylhex-5-en-2-one 174.24 2.579 Phenyl, α,β-unsaturated ketone
Compound 46 () 338.15 3.9 (est.) -CF₃, pyrrolyl

*Estimated based on selenium’s atomic weight and analogs.

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